Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole core, a bicyclic heteroaromatic system, has risen to prominence as a "privileged scaffold" in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] The strategic incorporation of halogen atoms onto this scaffold has proven to be a pivotal strategy in modulating the physicochemical and pharmacokinetic properties of these molecules, leading to the development of highly potent and selective drugs. This in-depth technical guide traces the historical evolution of halogenated indazoles, from the foundational synthesis of the core structure to the discovery and development of blockbuster drugs. We will delve into the causality behind synthetic choices, provide detailed experimental protocols for key transformations, and explore the structure-activity relationships that have guided the optimization of these important therapeutic agents.
The Indazole Scaffold: A Privileged Core in Drug Discovery
The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. It exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2] This scaffold is of immense pharmacological importance, forming the basic structure of a vast number of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The indazole nucleus is a key component in several FDA-approved drugs, highlighting its significance in modern drug discovery.[1][5]
The versatility of the indazole scaffold lies in its ability to engage in various non-covalent interactions with biological targets. The pyrazole portion of the molecule contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), allowing for critical interactions with protein residues.[1] The benzene ring provides a platform for substitution, enabling the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.
A Historical Perspective: The Genesis of the Indazole Ring
The journey of the indazole scaffold began in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer around 1883.[6] In his pioneering work, Fischer did not synthesize the parent indazole but rather an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid, which resulted in intramolecular condensation and cyclization. This seminal discovery laid the groundwork for future explorations into the synthesis and utility of this heterocyclic system.
Experimental Protocol: Fischer's Synthesis of Indazolone
-
Starting Material: o-Hydrazinobenzoic acid
-
Procedure: Heating of o-hydrazinobenzoic acid leads to an intramolecular condensation and cyclization reaction.
-
Reaction Conditions: While specific temperatures and reaction times were not meticulously documented in the initial reports, the reaction is understood to occur at elevated temperatures.
-
Outcome: The reaction proceeds via the loss of a water molecule to form 3-indazolone.
This early work was the crucial first step in recognizing the potential of this new heterocyclic system, which Fischer named "indazol."
The Strategic Role of Halogenation in Indazole-Based Drug Design
The introduction of halogen atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their biological and physical properties. Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[7][8] The production of halogenated pyrazoles and indazoles has led to compounds with a broad range of biological activities and has provided versatile chemical handles for further synthetic modifications, such as cross-coupling reactions.[9]
The impact of halogenation on the properties of indazole derivatives can be summarized as follows:
| Property | Effect of Halogenation | Rationale |
| Potency | Often increases | Halogens can form specific interactions (halogen bonds) with the target protein, enhancing binding affinity. They also alter the electronic properties of the aromatic system, which can influence key interactions. |
| Lipophilicity | Increases (F < Cl < Br < I) | This can improve membrane permeability and oral bioavailability, but excessive lipophilicity can lead to poor solubility and off-target effects. |
| Metabolic Stability | Generally increases | The introduction of a halogen atom at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. |
| Selectivity | Can be improved | The size and electronic nature of the halogen can be fine-tuned to favor binding to the desired target over off-targets. |
Key Synthetic Methodologies for Halogenated Indazoles
The synthesis of halogenated indazoles can be broadly approached in two ways: by constructing the indazole ring from a pre-halogenated starting material or by direct halogenation of a pre-formed indazole core.
Synthesis of the Indazole Ring
A variety of methods have been developed for the synthesis of the indazole ring system.[6] One common and efficient method involves the palladium-catalyzed intramolecular carbon-nitrogen bond formation from o-halo acetophenones and hydrazine.[6]
Experimental Protocol: Pd-Catalyzed Indazole Synthesis
-
Starting Materials: o-halo acetophenones, hydrazine monohydrochloride
-
Catalyst System: Pd(OAc)₂, a suitable ligand (e.g., dppf, dba, dppp), and a base (e.g., Cs₂CO₃).[6]
-
Procedure: The o-halo acetophenone is reacted with an excess of hydrazine monohydrochloride in a solvent like dioxane. The resulting hydrazine undergoes a Pd-catalyzed intramolecular cyclization to yield the 1H-indazole.[6]
start [label="o-halo acetophenone +\nHydrazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
intermediate [label="Hydrazone Intermediate"];
catalyst [label="Pd(OAc)₂ / Ligand\nBase (Cs₂CO₃)", shape=cds, fillcolor="#FBBC05"];
product [label="1H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> intermediate [label="Condensation"];
intermediate -> product [label="Intramolecular\nC-N Coupling"];
catalyst -> intermediate [style=dashed, arrowhead=none];
}
Pd-Catalyzed Indazole Synthesis Workflow
Direct Halogenation of the Indazole Core
Direct C-H halogenation is an atom-economical and efficient method for preparing halogenated indazoles. N-halosuccinimides (NCS, NBS, NIS) are commonly used reagents for this purpose. Recent advancements have focused on developing metal-free and regioselective halogenation methods.[7][8]
An efficient and environmentally friendly protocol for the bromination of indazoles at the C3 position utilizes 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) under ultrasound irradiation.[10]
Experimental Protocol: Ultrasound-Assisted C3-Bromination of Indazoles
-
Starting Material: Substituted indazole
-
Reagent: 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH)
-
Conditions: The reaction is carried out in ethanol in the presence of Na₂CO₃ at 40°C under ultrasonic irradiation for approximately 30 minutes.[10]
-
Outcome: This method provides site-specific 3-bromo-indazoles, which are valuable building blocks for drug synthesis.[10]
More recently, a metal-free method for the regioselective mono- and poly-halogenation of 2H-indazoles has been developed using N-halosuccinimides (NXS), which can be carried out in environmentally friendly solvents like water.[7][8] By carefully tuning the reaction conditions, selective mono-, poly-, and even hetero-halogenated products can be obtained in high yields.[7][8]
indazole [label="2H-Indazole", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
reagent1 [label="NXS (1 equiv)\nWater, 25°C", shape=cds, fillcolor="#FBBC05"];
product1 [label="Mono-halogenated\n2H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reagent2 [label="NXS (>1 equiv)\nAcetonitrile, 80°C", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
product2 [label="Poly-halogenated\n2H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
indazole -> product1 [label="Mono-halogenation"];
reagent1 -> indazole [style=dashed, arrowhead=none];
indazole -> product2 [label="Poly-halogenation"];
reagent2 -> indazole [style=dashed, arrowhead=none];
}
Regioselective Halogenation of 2H-Indazoles
Case Studies: Halogenated Indazoles as Blockbuster Drugs
The strategic use of the halogenated indazole scaffold is exemplified by several successful anticancer drugs.
Pazopanib (Votrient®)
Pazopanib is a multi-targeted tyrosine kinase inhibitor (TKI) that targets VEGFR, PDGFR, and c-Kit, and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.[11][12][13] Developed by GlaxoSmithKline, it was approved by the FDA in 2009.[12][14] The discovery of pazopanib involved the optimization of a pyrimidine-based series of VEGFR-2 inhibitors.[15]
The synthesis of pazopanib involves the coupling of three key fragments: a substituted indazole, a dichloropyrimidine, and a sulfonamide side chain.[14][16] One of the most commercially viable routes involves reacting 2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine, followed by coupling with 5-amino-2-methylbenzenesulfonamide.[16]
Axitinib (Inlyta®)
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, used for the treatment of advanced renal cell carcinoma.[17][18][19] Developed by Pfizer and approved by the FDA in 2012, its structure features a 1H-indazole core.[15][17] The development of Axitinib was guided by structure-based drug design.[18]
The synthesis of axitinib has evolved, with newer routes focusing on more economical and practical copper-catalyzed coupling reactions as opposed to the initial palladium-catalyzed methods.[17]
Niraparib (Zejula®)
Niraparib is an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[2][20] It is a 2H-indazole derivative and was developed by Tesaro.[1][21] The discovery of niraparib stemmed from efforts to design potent PARP-1 and PARP-2 inhibitors with good oral bioavailability.[20][22]
The synthesis of niraparib has been optimized for large-scale production, with key steps including a copper-catalyzed N-arylation of an indazole derivative.[21]
| Drug | Indazole Type | Key Halogenation | Primary Target(s) | Indication(s) |
| Pazopanib | 2H-Indazole | None | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[11][12][13] |
| Axitinib | 1H-Indazole | None | VEGFRs 1, 2, 3 | Renal Cell Carcinoma[17][18][19] |
| Niraparib | 2H-Indazole | None | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer[2][20] |
(Note: While these prominent examples do not feature a halogen on the indazole ring itself, their development is deeply rooted in the broader exploration of substituted indazoles, where halogenation is a key optimization strategy. Many potent indazole-based inhibitors in development do contain halogens.)
Structure-Activity Relationships (SAR) of Halogenated Indazoles
The systematic modification of the indazole scaffold, including halogenation, has led to a deep understanding of its structure-activity relationships. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups were potent C4 substituents on the indazole ring.[23] Only small groups were tolerated at the C5, C6, or C7 positions.[23] The most potent N3-substituent was a 5-chlorothiophene-2-sulfonamide, highlighting the importance of a halogenated aromatic system at this position.[23]
These findings underscore the principle that the position and nature of substituents, including halogens, on the indazole ring are critical for achieving high potency and desirable pharmacokinetic properties.
Conclusion and Future Outlook
The journey of halogenated indazoles in medicinal chemistry, from Fischer's initial synthesis to the development of life-saving drugs, is a testament to the power of synthetic chemistry and rational drug design. The indazole scaffold has proven to be remarkably versatile, and the strategic use of halogenation has been instrumental in optimizing the properties of indazole-based drug candidates. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the continued emergence of novel halogenated indazole derivatives as next-generation therapeutics for a wide range of diseases. The development of more selective and environmentally benign halogenation techniques will further empower medicinal chemists to explore the vast chemical space of this privileged scaffold.
References
- The Dawn of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indazoles. Benchchem.
- Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division - University of Oxford.
- The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),...
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
- AXITINIB. New Drug Approvals.
- A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase Inhibitor. World Scientific Publishing.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Metal-free regioselective mono- and poly-halogen
- Synthesis and biological evaluation of novel pazopanib deriv
- Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination.
- Niraparib; MK 4827. New Drug Approvals.
- Design, Synthesis, and Biological Evaluation of Axitinib Deriv
- Structure‐Based Design and Characterization of Axitinib | Request PDF.
- A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase. World Scientific Publishing.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
- Design, Synthesis, and Biological Evaluation of Axitinib Deriv
- Indazoles in Drug Discovery. PharmaBlock.
- pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY.
- Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination.
- CAS 1038915-60-4 Niraparib. BOC Sciences.
- Axitinib. Wikipedia.
- The Role of Indazole Deriv
- Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.
- Indazole derivatives and their therapeutic applications: a p
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF.
- Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Deriv
- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
- Structure-activity relationship study of halogen-substituted analogs 13, 17, 23, and 24.
- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent.
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activ
- Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage.
Sources